Product packaging for 3-(3-Methylphenyl)phenol(Cat. No.:CAS No. 93254-86-5)

3-(3-Methylphenyl)phenol

Cat. No.: B1612161
CAS No.: 93254-86-5
M. Wt: 184.23 g/mol
InChI Key: XABKCKBNYAFHGB-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)phenol is a phenolic compound of significant interest in chemical and biomedical research. Phenolic compounds are widely investigated for their diverse biological activities, which include potent antiviral properties against targets like SARS-CoV-2 , anti-inflammatory effects through modulation of pathways such as NF-κB , and broad-spectrum antimicrobial action against clinically relevant pathogens . The core structure of a phenol group attached to a bi-aryl system allows researchers to explore its mechanism of action, which often involves interaction with microbial cell membranes and functional proteins , or the inhibition of key viral enzymes . This compound serves as a valuable building block in organic synthesis and a pharmacophore for developing novel therapeutic agents, making it useful for studies in medicinal chemistry, pharmacology, and material science. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B1612161 3-(3-Methylphenyl)phenol CAS No. 93254-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABKCKBNYAFHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602460
Record name 3'-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93254-86-5
Record name 3'-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3 Methylphenyl Phenol

Nucleophilic Aromatic Substitution Pathways

Activated Aromatic Systems

The efficiency of biaryl synthesis is highly dependent on the "activation" of the precursor aromatic rings. In this context, activation refers to the strategic placement of functional groups that facilitate the desired bond-forming reaction. For carbon-carbon bond formations like the Suzuki-Miyaura coupling, a common method for synthesizing biaryls, this involves an organohalide and an organoboron compound. libretexts.org

A plausible route to 3-(3-methylphenyl)phenol involves the palladium-catalyzed Suzuki-Miyaura coupling between a protected 3-halophenol and 3-methylphenylboronic acid. The halide (e.g., iodide, bromide) on the phenolic ring acts as an activated leaving group, essential for the initial oxidative addition step to the palladium(0) catalyst. mdpi.com This is the rate-determining step, and its facility is a direct consequence of the carbon-halogen bond's ability to react with the metal center. mdpi.com Similarly, the boronic acid group on the other precursor is the "activated" nucleophilic partner required for the transmetalation step in the catalytic cycle. libretexts.org

While phenols themselves are less reactive due to the poor leaving group nature of the hydroxyl group, they can be activated in situ or converted to more reactive electrophiles like triflates, tosylates, or carbamates. mdpi.comresearchgate.netnih.gov These derivatives serve as effective "pseudohalides," enabling cross-coupling reactions under milder conditions and broadening the scope of accessible biaryl structures. nih.gov For instance, converting the phenol (B47542) to an aryl carbamate (B1207046) allows for nickel-catalyzed Suzuki-Miyaura couplings. nih.gov This strategy of activating a typically inert C–O bond represents a significant advancement in green and versatile synthesis. mdpi.comresearchgate.net

Phase Transfer Catalysis in Aryl Ether Formation

While this compound is a biarylphenol, the principles of Phase Transfer Catalysis (PTC) are highly relevant in the broader context of phenol chemistry, particularly in the synthesis of aryl ethers. PTC is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). rsc.org This is achieved by a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, that transports one reactant, usually an anion, across the phase boundary into the other phase where the reaction occurs.

In the context of aryl ether synthesis via the Williamson ether synthesis, a phenoxide ion (generated by a base in the aqueous phase) is transferred by the PTC catalyst into the organic phase containing the alkyl or aryl halide. This circumvents the need for expensive, anhydrous polar aprotic solvents and often allows for the use of milder bases and lower reaction temperatures.

A study on the synthesis of 3-(phenylmethoxy)phenol from resorcinol (B1680541) and benzyl (B1604629) chloride highlights the power of PTC. researchgate.net Using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst under liquid-liquid-liquid conditions resulted in 100% selectivity for the desired mono-alkylated product, with no detectable bis-alkylation. researchgate.net The formation of a third, catalyst-rich phase was shown to intensify the reaction rate significantly. researchgate.net

Table 1: Effect of Catalyst on Model Aryl Ether Synthesis

Reactants Catalyst Phase System Temperature (°C) Yield (%) Selectivity
Resorcinol, Benzyl Chloride TBAB L-L-L PTC 90 High 100% Mono-ether
Resorcinol, Benzyl Chloride None L-L 20 2 Low

Data derived from studies on 3-(phenylmethoxy)phenol synthesis, illustrating the principles of phase transfer catalysis. researchgate.net

Novel Synthetic Routes and Green Chemistry Approaches

The growing emphasis on environmental sustainability has driven significant innovation in chemical synthesis. For a molecule like this compound, this translates to developing routes that minimize waste, reduce energy consumption, and utilize safer, renewable materials. researchgate.netsci-hub.se

Catalyst Design for Sustainable Synthesis

A central tenet of green chemistry is the use of catalysts to replace stoichiometric reagents. In biaryl synthesis, research has focused on designing catalysts that are not only efficient and selective but also sustainable. wikipedia.org

This involves several key strategies:

Replacing Precious Metals: While palladium is a highly effective catalyst for cross-coupling reactions, its high cost and toxicity are drawbacks. rsc.org Significant research has been devoted to using more earth-abundant and less toxic first-row transition metals, especially copper and nickel. iitk.ac.in The Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, has seen a resurgence with the development of new ligands that allow the reaction to proceed under much milder conditions. byjus.comorganic-chemistry.orgmdpi.com Nickel-based catalysts have also proven highly effective for coupling activated phenol derivatives like carbamates and sulfamates. nih.goviitk.ac.in

Atom Economy: Sustainable catalyst design also aims to maximize atom economy by enabling reactions of more readily available starting materials. For example, catalytic systems that can directly activate C–H bonds or use phenols directly without pre-conversion to a halide or pseudohalide are at the forefront of green synthesis research.

Table 2: Comparison of Traditional vs. Green Catalysts for Biaryl Synthesis

Catalyst Type Metal Key Features Sustainability Aspect
Traditional Palladium (Homogeneous) High activity, broad scope Uses precious, toxic metal; difficult to recover.
Green Copper, Nickel Earth-abundant, lower toxicity Reduces reliance on precious metals. iitk.ac.inmdpi.com
Green Heterogeneous Pd/Ni Solid-supported, recoverable Allows for catalyst recycling, minimizes waste.

| Green | Organocatalyst | Metal-free | Avoids metal contamination and toxicity. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. This technology is a key enabler of green and sustainable manufacturing.

Key benefits relevant to the synthesis of this compound include:

Enhanced Safety: Flow reactors contain only a small volume of reactants at any given time, minimizing the risks associated with handling hazardous reagents or exothermic reactions.

Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for precise control over temperature and rapid mixing, often leading to higher yields and selectivities.

Efficient Scale-Up: Increasing production capacity is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex and often unpredictable challenges of scaling up batch reactors.

Integration and Automation: Flow chemistry allows for the telescoping of multiple reaction and purification steps into a single, automated sequence. For a biaryl synthesis, a flow setup could involve pumping the precursors through a heated, packed-bed reactor containing a heterogeneous catalyst, followed by an in-line liquid-liquid extraction to remove impurities, and then crystallization to isolate the pure product continuously.

Table 3: Comparison of Batch vs. Flow Synthesis for a Catalytic Cross-Coupling Reaction

Parameter Batch Processing Flow Chemistry
Safety Higher risk due to large volumes of reagents. Inherently safer with small reaction volumes.
Heat & Mass Transfer Often inefficient, can lead to hotspots and side products. Highly efficient, precise temperature control.
Scalability Complex, requires re-optimization. Simple, by extending run time or numbering up.
Process Integration Difficult, requires isolation at each step. Multiple steps can be "telescoped" into one continuous process.

| Catalyst Handling | Stirring with catalyst, followed by filtration. | Use of packed-bed reactors for easy separation and reuse. |

By integrating advanced catalytic methods with modern process technologies like flow chemistry, the synthesis of this compound can be transformed into a highly efficient, safe, and environmentally responsible process.

Chemical Derivatization and Structural Modification of 3 3 Methylphenyl Phenol

Electrophilic Aromatic Substitution Reactions of 3-(3-Methylphenyl)phenol

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic compounds. The hydroxyl and methyl groups of this compound are both ortho-, para-directing activators, suggesting that electrophiles would preferentially add to the positions ortho and para to these groups. The interplay of these activating groups on the two separate phenyl rings would likely lead to a complex mixture of isomers, the distribution of which would be dependent on the specific reaction conditions and the nature of the electrophile.

No specific studies on the halogenation of this compound have been found in the public domain. Theoretical considerations suggest that reactions with halogens such as bromine or chlorine, typically in the presence of a Lewis acid or a polar solvent, would result in the substitution of one or more hydrogen atoms on the aromatic rings with halogen atoms. The precise regioselectivity and the extent of halogenation would require empirical investigation.

Similarly, there is a lack of published research detailing the nitration or sulfonation of this compound. It can be postulated that treatment with nitric acid, usually in the presence of sulfuric acid, would introduce nitro groups onto the aromatic rings. Likewise, reaction with fuming sulfuric acid would be expected to yield sulfonic acid derivatives. The positions of substitution would be governed by the directing effects of the existing functional groups.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group is a prime target for chemical modification, allowing for the synthesis of a wide array of derivatives with altered physical and biological properties.

The conversion of the hydroxyl group of this compound to esters or ethers is a theoretically straightforward process. Esterification could be achieved by reacting the phenol (B47542) with an acyl halide or anhydride, often in the presence of a base. Etherification could be accomplished through reactions such as the Williamson ether synthesis, involving the deprotonated phenol and an alkyl halide. However, specific examples and experimental details for these reactions on this compound are not documented.

The oxidation of the phenolic hydroxyl group in this compound could potentially lead to the formation of quinone-type structures, although the presence of the second phenyl ring complicates predictions of the final products. The specific outcomes would be highly dependent on the oxidizing agent used and the reaction conditions. No experimental studies on the oxidation of this particular compound have been reported.

Functionalization of the Methylphenyl Moiety

The methyl group on the second phenyl ring offers another site for chemical modification. Potential reactions could include free-radical halogenation to form a benzylic halide, which could then be converted to other functional groups. Oxidation of the methyl group to a carboxylic acid is also a plausible transformation. As with the other potential derivatizations, there is no specific literature available that describes the functionalization of the methylphenyl moiety of this compound.

Synthesis of Polymeric Derivatives of this compound

The polymerization of this compound can be approached through several methods common to phenolic monomers. These methods typically leverage the reactivity of the hydroxyl group and the activated aromatic ring. The substitution pattern of this compound, with a hydroxyl group at position 1, a methylphenyl (tolyl) group at position 3, and available ortho and para positions, dictates its potential for forming polymeric chains.

Specific electropolymerization studies focusing exclusively on this compound are not extensively detailed in the surveyed literature. However, the electrochemical behavior of phenols and their derivatives provides a framework for understanding its potential polymerization pathway.

The electropolymerization of phenolic compounds is typically initiated by the oxidation of the phenolic hydroxyl group at an electrode surface. This process involves a one-electron and one-proton transfer to form a phenoxy radical. uc.pt This highly reactive radical, which has significant spin density at the ortho and para positions, can then undergo coupling reactions (dimerization and further oligomerization) to form a polymeric film on the electrode surface. uc.pt The oxidation potential required for this initiation is dependent on the pH of the supporting electrolyte. uc.pt

For a substituted phenol like this compound, the bulky 3-methylphenyl group would sterically and electronically influence this process. It could affect the rate of polymerization and the structural and electronic properties of the resulting polymer. The formation of an insulating polymeric layer on the electrode is a common observation during the electropolymerization of many phenol-containing compounds, which can passivate the electrode surface and limit the thickness of the film.

Table 1: General Conditions for Electropolymerization of Phenolic Monomers

Parameter Typical Range/Value Purpose
Working Electrode Glassy Carbon (GCE), Platinum (Pt), Indium Tin Oxide (ITO) Provides the surface for polymer film deposition.
Monomer Conc. 1 mM - 50 mM Provides the building blocks for the polymer chain.
Supporting Electrolyte 0.1 M solution (e.g., LiClO₄, phosphate (B84403) buffer) Ensures conductivity of the solution.
Solvent Acetonitrile, Water, Dichloromethane Dissolves the monomer and supporting electrolyte.
Polymerization Mode Potentiodynamic (Cyclic Voltammetry) or Potentiostatic Controls the electrical potential to initiate and sustain polymerization.
Potential Range e.g., -0.5 V to +1.0 V (vs. Ag/AgCl) Scans through the oxidation potential of the monomer.

| Scan Rate | 50 - 100 mV/s | Affects the morphology and thickness of the polymer film. |

This table represents typical conditions for the electropolymerization of various phenolic compounds and is provided for illustrative purposes.

While specific research on the condensation polymerization of this compound is not prominently featured in the available literature, the principles of phenol-aldehyde condensation are well-established and provide a clear model for its expected behavior. Phenolic resins, such as novolacs and resols, are produced through the condensation polymerization of a phenol with an aldehyde, most commonly formaldehyde. psu.eduresearchgate.net

This reaction involves the electrophilic substitution of the activated phenol ring by the protonated aldehyde. The hydroxyl group on the phenol activates the ortho and para positions, making them susceptible to reaction with hydroxymethyl groups formed from the aldehyde. researchgate.net This leads to the formation of methylene (B1212753) bridges connecting the phenolic units. researchgate.netresearchgate.net

Acid-Catalyzed (Novolac) Synthesis : In the presence of an acid catalyst and a molar excess of the phenol, short, soluble polymer chains with no reactive methylol groups are formed. These are known as novolacs and require a curing agent, such as hexamethylenetetramine, for cross-linking. psu.edu

Base-Catalyzed (Resol) Synthesis : With a basic catalyst and an excess of formaldehyde, the resulting polymer contains reactive hydroxymethyl (methylol) groups, which can self-condense upon heating to form a cross-linked, thermoset network. woodresearch.sk

Table 2: Typical Components in Phenol-Formaldehyde Condensation

Component Function Example
Phenolic Monomer The primary structural unit of the polymer. This compound
Aldehyde Acts as the linking agent to form bridges between phenolic units. Formaldehyde (Formalin)
Catalyst Initiates and controls the rate of the polycondensation reaction. Oxalic Acid (acidic), Sodium Hydroxide (basic)

| Solvent/Medium | Dissolves reactants and facilitates the reaction. | Water |

This table outlines the general roles of components in phenol-aldehyde condensation reactions.

Mechanistic Organic Chemistry of 3 3 Methylphenyl Phenol Reactions

Reaction Kinetics and Thermodynamic Analysis of 3-(3-Methylphenyl)phenol Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles governing these aspects can be inferred from studies on analogous substituted phenols, such as m-cresol (B1676322), which represents one of the aromatic rings of the target molecule.

Thermodynamic parameters provide insight into the feasibility and energy changes of a reaction. For instance, the gas-phase acidity and O-H bond dissociation enthalpies are crucial for understanding reactions involving the phenolic proton. Studies on m-cresol (3-methylphenol) offer valuable comparative data.

Table 1: Reaction Thermochemistry Data for m-Cresol (Analogue for this compound)

Reaction Quantity Value Units Method Reference
m-Cresol → m-Cresolate + H⁺ ΔrH° 1431.3 ± 2.1 kJ/mol N/A nist.gov
m-Cresol → m-Cresoxide radical + H• ΔrH° 360.7 ± 4.2 kJ/mol N/A nist.gov
m-Cresyl acetate (B1210297) + H₂O → m-Cresol + Acetic acid ΔrH° -18.4 ± 0.59 kJ/mol Calorimetry nist.gov

This data pertains to 3-methylphenol, a structural component of this compound, and serves as an approximation.

Reaction kinetics, which describe the rate of reaction, are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For phenolic compounds, electrophilic aromatic substitution and reactions at the hydroxyl group are common. The rate of these reactions is significantly affected by the electron-donating nature of the hydroxyl and methyl groups, which stabilize carbocation intermediates formed during electrophilic attack. In a study on the kinetics of reactions between hydroxy-ketones and OH radicals, it was found that H-atom abstraction is a key pathway, with theoretical calculations often aligning well with experimental data over a range of temperatures. rsc.org While specific rate constants for this compound are unavailable, similar principles of activation energy and transition state theory would apply to its transformations.

Investigation of Reaction Intermediates

Reaction mechanisms are often elucidated by studying the transient species, or intermediates, that are formed. For a molecule like this compound, radical, carbene, and complex ionic intermediates are plausible depending on the reaction conditions.

Radical Intermediates: Phenolic compounds are well-known precursors to phenoxy radicals, typically through one-electron oxidation. The resulting radical is stabilized by delocalization of the unpaired electron across the aromatic ring. For this compound, a phenoxy radical could be formed, with spin density distributed across both the phenol (B47542) ring and, to a lesser extent, the appended tolyl ring. Such radicals are key intermediates in oxidative coupling reactions. canterbury.ac.nz Furthermore, reactions analogous to the Wurtz-Fittig synthesis of biphenyls can proceed through a free radical mechanism involving the coupling of aryl radicals. nih.govrsc.org

Carbene Intermediates: Carbenes are neutral molecules with a divalent carbon atom. While less common for phenols themselves, reactions on substituents or with external reagents can generate carbene intermediates. For instance, gold(I) catalysts are known to activate alkynes, leading to the formation of cyclopropyl (B3062369) gold(I) carbene intermediates in enyne cycloisomerizations. acs.org It is conceivable that if this compound were functionalized with an alkyne group, it could participate in such carbene-mediated transformations. Another pathway could involve the formation of an electrophilic gold(I)carbene intermediate that reacts with the electron-rich phenol as a nucleophile. rsc.org

Nucleophilic aromatic substitution (SNAr) is a stepwise reaction that typically proceeds through a stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The formation of this complex is the rate-determining step and requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs), such as nitro groups, to stabilize the negative charge. masterorganicchemistry.comnih.gov

The structure of this compound, with its electron-donating hydroxyl and methyl groups, makes its aromatic rings electron-rich. Consequently, it is not a suitable substrate for classical SNAr reactions via a Meisenheimer complex under standard conditions. Nucleophilic attack on the unactivated rings is energetically unfavorable. libretexts.org

However, the formation of such intermediates is not impossible. The coordination of a transition metal fragment, such as RuCp⁺, to the aromatic ring can withdraw sufficient electron density to render it susceptible to nucleophilic attack, thereby enabling an SNAr mechanism via a Meisenheimer complex even for electron-rich phenols. acs.org

Table 2: General Conditions for Meisenheimer Complex Formation

Substrate Requirement Nucleophile Leaving Group Mechanism
Aromatic ring with strong EWGs (e.g., -NO₂) Strong nucleophiles (e.g., RO⁻, RNH₂) Good leaving groups (e.g., Halides) Stepwise addition-elimination via stable Meisenheimer complex. libretexts.org
Electron-rich aromatic ring (e.g., Phenol) Strong nucleophiles Good leaving groups Generally does not proceed via SNAr.

Catalytic Mechanisms Involving this compound

Catalysis offers pathways for transforming this compound under milder conditions and with greater selectivity. Both homogeneous and heterogeneous systems can be envisaged.

In homogeneous catalysis, the catalyst and reactants are in the same phase. uu.nl this compound could participate in such processes in several ways:

As a substrate: The phenolic ring can be hydrogenated. A cooperative system using a heterogeneous Pd/C catalyst to form a ketone intermediate, followed by a chiral homogeneous Ru catalyst for asymmetric transfer hydrogenation, has been demonstrated for various phenols and naphthols. chinesechemsoc.org This one-pot, two-step sequence allows for the synthesis of chiral alcohols.

As a ligand precursor: The biphenylphenol structure can be elaborated into more complex ligands, such as phosphines (e.g., by introducing a diphenylphosphino group). Biphenyl-based phosphine (B1218219) ligands are pivotal in many transition-metal-catalyzed reactions due to their steric and electronic properties. researchgate.netbaranlab.org The inherent structure of this compound could be used to synthesize novel chiral or achiral ligands for applications in asymmetric catalysis or cross-coupling reactions.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering advantages in catalyst separation and recycling. uu.nl

Hydrogenation: The aromatic rings of this compound can be reduced using hydrogen gas over solid catalysts like palladium on carbon (Pd/C), ruthenium on carbon (Ru/C), or platinum-based catalysts. chinesechemsoc.org Such reactions typically require elevated temperature and pressure.

Acylation: The hydroxyl group of the phenol can be acylated using acid anhydrides or chlorides. Solid acid catalysts, such as modified zeolites (e.g., ZSM-5-SO₃H), can efficiently catalyze the acylation of phenols under solvent-free conditions, providing a green and effective synthetic route. nih.gov

Multi-component Reactions: Phenols are common substrates in multi-component reactions. For example, the condensation of a phenol, an aldehyde, and an active methylene (B1212753) compound can be catalyzed by basic alumina (B75360) in water to form chromene systems. researchgate.net It is plausible that this compound could be used as the phenolic component in similar heterogeneous catalytic syntheses.

Theoretical Modeling of Reaction Pathways

The elucidation of complex chemical reaction mechanisms increasingly relies on theoretical and computational chemistry. For a molecule such as this compound, theoretical modeling provides indispensable insights into reaction feasibility, selectivity, and the transient structures that govern chemical transformations. By mapping out potential energy surfaces, researchers can predict the most likely pathways a reaction will follow, complementing and guiding experimental work. The primary tools for this are rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely used method for its balance of computational cost and accuracy.

At the heart of modeling reaction pathways is Transition State Theory (TST). johnhogan.infowikipedia.org TST posits that for a reaction to proceed from reactants to products, it must pass through a high-energy state known as the activated complex or transition state. johnhogan.infowikipedia.org This transition state exists at a saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. johnhogan.info The rate of a reaction is then determined by the concentration of these activated complexes and the frequency with which they convert to products. wikipedia.org Key thermodynamic parameters derived from these calculations include the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs free energy of activation (ΔG‡), which is the ultimate determinant of the reaction rate under given conditions. wikipedia.org

Computational studies on phenols and their derivatives have successfully modeled various reaction types. These include investigations into the chemoselectivity of C-H versus O-H bond insertions, the mechanisms of antioxidant activity, and pathways for decomposition or electrophilic substitution. nih.govacs.orgresearchgate.net For instance, DFT calculations have been employed to determine that for many phenol reactions, the initial nucleophilic addition or hydrogen atom transfer steps are rate-determining. nih.govacs.org

While specific, published theoretical modeling studies focusing exclusively on this compound are not extensively available, the established methodologies used for analogous phenolic compounds provide a clear framework for how such reactions would be investigated. A typical study would involve modeling plausible reaction pathways, such as electrophilic aromatic substitution or oxidation via hydrogen atom abstraction from the phenolic hydroxyl group.

For a hypothetical reaction, such as hydrogen atom abstraction by a radical species (X•), computational chemists would model the starting materials (this compound and X•), the products (the corresponding phenoxy radical and HX), and, crucially, the transition state structure. The relative energies of these structures allow for the calculation of the activation energy barrier.

Illustrative Calculated Thermodynamic Data for a Hypothetical Reaction of this compound

The following interactive table provides an example of the kind of data generated from a DFT study on a hypothetical reaction pathway, such as hydrogen atom abstraction from the phenolic hydroxyl group. The values are representative of those found in studies of similar phenolic compounds. acs.orgresearchgate.net

Reactant(s)Transition State (TS)Product(s)Calculated Enthalpy of Activation (ΔH‡) (kcal/mol)Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
This compound + X•[this compound---H---X]‡3-(3-Methylphenyl)phenoxy radical + HX8.515.2

Note: The values in this table are illustrative and based on typical activation barriers for hydrogen abstraction from phenols by a generic radical (X•). Actual values would depend on the specific reactants, solvent, chosen functional, and basis set.

Advanced Spectroscopic Elucidation of 3 3 Methylphenyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3-(3-methylphenyl)phenol.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and methyl groups, as well as the anisotropic effects of the biphenyl (B1667301) system. The protons on the phenol (B47542) ring and the methylphenyl ring will exhibit distinct signals, often appearing as complex multiplets due to spin-spin coupling. For instance, in a related compound, 3-phenylphenol, the aromatic protons resonate in the range of 6.80 to 7.64 ppm. chemicalbook.com The methyl protons of the tolyl group in this compound would typically appear as a singlet in the upfield region, around 2.12-2.23 ppm, similar to other methylphenyl compounds. rsc.org

¹³C NMR provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the local electronic environment. The carbon bearing the hydroxyl group (C-OH) is typically found in the 150-160 ppm range, while the carbons of the aromatic rings appear between 115 and 145 ppm. The methyl carbon will have a characteristic signal at approximately 16-21 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Phenols and Biphenyls. Note: The following table contains data for related structures to provide an expected range for the chemical shifts of this compound.

CompoundNucleusChemical Shift (ppm)
3-Phenylphenol¹H6.80 - 7.64
2-Methylphenyl formate¹H (CH₃)2.12
2-Methylphenyl benzoate¹H (CH₃)2.23
2-Methylphenyl formate¹³C (CH₃)16.1
2-Methylphenyl benzoate¹³C (CH₃)16.2

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In this compound, COSY would show correlations between adjacent protons on the same aromatic ring, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is crucial for assigning the ¹³C signals based on their attached protons. Each proton signal in the ¹H NMR spectrum will correlate to a specific carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is particularly powerful for establishing the connectivity between the two aromatic rings in this compound by observing correlations between protons on one ring and carbons on the other, across the C-C bond linking the rings. It also helps to confirm the position of the methyl and hydroxyl substituents.

The combination of these 2D NMR experiments allows for a complete and detailed structural assignment of this compound. science.govresearchgate.netyoutube.comustc.edu.cn

When this compound is derivatized with fluorine-containing reagents, ¹⁹F NMR spectroscopy becomes a highly sensitive and informative tool. researchgate.net The ¹⁹F nucleus has 100% natural abundance and a large chemical shift dispersion, making it excellent for NMR studies. researchgate.netalfa-chemistry.com

Derivatization, for instance by converting the phenolic hydroxyl group into a pentafluorophenyl (PFP) ether, introduces a fluorine tag that can be readily observed by ¹⁹F NMR. acs.org The chemical shift of the fluorine atoms in the PFP group is sensitive to the electronic environment of the phenol. acs.org This allows for the quantification of phenolic hydroxyl groups in complex mixtures. acs.org

Furthermore, the introduction of a trifluoromethyl (CF₃) group can also be monitored. dovepress.com The chemical shift of the CF₃ group is influenced by the surrounding molecular structure, providing insights into the success of the derivatization and the local environment of the introduced functional group. dovepress.com The typical chemical shift range for ¹⁹F is broad, often spanning from -200 ppm to +200 ppm, which minimizes signal overlap. alfa-chemistry.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound. up.ac.za

The IR and Raman spectra of this compound are characterized by specific vibrational modes associated with its constituent functional groups. researchgate.neteurjchem.com

O-H Stretching : The most prominent feature in the IR spectrum of a phenol is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. adichemistry.com The broadening is a result of hydrogen bonding. In dilute solutions, a sharper "free" O-H stretching band may be observed around 3600 cm⁻¹. uobabylon.edu.iq

C-O Stretching : The C-O stretching vibration of the phenolic group gives rise to a strong band in the IR spectrum, typically in the range of 1260-1000 cm⁻¹. adichemistry.comuobabylon.edu.iq

Aromatic C-H Stretching : The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹.

Aromatic C=C Stretching : The C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. adichemistry.com

Methyl Group Vibrations : The methyl group gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching modes are found in the 2850-2960 cm⁻¹ range.

The NIST WebBook provides reference infrared spectra for m-cresol (B1676322) (3-methylphenol), which serves as a foundational component of this compound. nist.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for Phenolic and Methylphenyl Groups. Note: The following table provides general ranges for the vibrational modes.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Phenolic O-HStretching (H-bonded)3200 - 3600 (Broad)
Phenolic O-HStretching (Free)~3600 (Sharp)
Phenolic C-OStretching1260 - 1000
Aromatic C-HStretching>3000
Aromatic C=CStretching1450 - 1600
Methyl C-HStretching2850 - 2960

IR spectroscopy is particularly sensitive to hydrogen bonding interactions. najah.edu The position and shape of the O-H stretching band are directly influenced by the strength and nature of these interactions. najah.edu In the condensed phase, the hydroxyl group of this compound can act as a hydrogen bond donor, and the oxygen atom can act as a hydrogen bond acceptor, leading to self-association. This results in a broad O-H band at lower frequencies compared to the sharp "free" O-H band observed in dilute, non-polar solvents. uobabylon.edu.iqnajah.edu

The study of how the O-H stretching frequency shifts upon complexation with other molecules can provide quantitative information about the strength of the hydrogen bond. nih.govmdpi.com For example, the downshift of the O-H stretching frequency upon interaction with a hydrogen bond acceptor is proportional to the strength of the interaction. mdpi.com This makes IR spectroscopy a powerful tool for investigating the intermolecular interactions of this compound and its derivatives in various environments.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₃H₁₂O, the nominal molecular weight is 184 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 184.

The fragmentation of this compound is expected to follow patterns characteristic of phenolic and biphenyl compounds. The stability of the aromatic rings suggests that the molecular ion will be relatively intense. Key fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings and rearrangements, leading to the formation of characteristic fragment ions.

Common fragmentation patterns for related hydroxybiphenyl compounds include the loss of a CHO group (m/z 29), which is a common fragmentation for phenols, and cleavage of the biphenyl linkage. nih.gov For instance, in the mass spectra of dihydroxylated derivatives of biphenyl, fragment ions corresponding to the loss of CHO (M⁺ - 29) and further cleavages of the carbon skeleton are observed. nih.gov The fragmentation of biphenyl compounds can also lead to the formation of phenyl or substituted phenyl cations.

A study on the biotransformation of biphenyl showed that hydroxylated derivatives exhibit characteristic fragmentation patterns. nih.gov For example, monohydroxylated biphenyls (C₁₂H₁₀O) show a molecular ion at m/z 170 and fragments at m/z 141 (loss of CHO) and 115. nih.gov Dihydroxylated biphenyls (C₁₂H₁₀O₂) show a molecular ion at m/z 186 and fragments at m/z 157 (loss of CHO) and 128. nih.gov Based on these patterns, the fragmentation of this compound (C₁₃H₁₂O, M=184) would be expected to produce significant ions corresponding to the intact rings and fragments resulting from the loss of small neutral molecules.

Table 1: Predicted Major Mass Spectral Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonPossible Neutral Loss
184[C₁₃H₁₂O]⁺˙-
183[C₁₃H₁₁O]⁺[H]˙
169[C₁₂H₉O]⁺[CH₃]˙
155[C₁₂H₁₁]⁺[CHO]˙
152[C₁₂H₈]⁺˙[H₂O + H₂]
115[C₉H₇]⁺-
91[C₇H₇]⁺-

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the elemental composition of the molecular ion as C₁₃H₁₂O.

These examples highlight the power of HRMS in providing unambiguous identification of compounds by confirming their elemental composition with high precision. For this compound, an exact mass measurement of the molecular ion would provide definitive evidence of its chemical formula.

Table 2: Theoretical Exact Masses of this compound and Key Fragments

Ion FormulaNominal Mass (m/z)Exact Mass (m/z)
[C₁₃H₁₂O]⁺˙184184.08882
[C₁₃H₁₁O]⁺183183.08099
[C₁₂H₉O]⁺169169.06534
[C₁₂H₁₁]⁺155155.08598

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated system of the biphenyl backbone.

The UV-Vis spectrum of 3-hydroxybiphenyl, the parent compound of this compound, shows absorption maxima at approximately 206 nm, 252 nm, and 290 nm. nih.gov The presence of the methyl group in the meta position of the second phenyl ring is expected to cause a slight red shift (bathochromic shift) in these absorption bands due to its electron-donating inductive effect, which can slightly alter the energy levels of the molecular orbitals.

The electronic transitions in derivatives of 3-hydroxybiphenyl have been studied using theoretical methods. researchgate.net These studies help in understanding the origin of the observed absorption bands. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically localized on the π-system of the biphenyl structure. The main absorption bands correspond to transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Expected UV-Visible Absorption Maxima for this compound

Expected λmax (nm)Type of TransitionChromophore
~210π → πPhenyl rings
~255π → πBiphenyl system
~295n → π*Phenolic group

Note: These values are estimations based on the spectrum of 3-hydroxybiphenyl and the expected effect of the methyl substituent.

X-ray Diffraction (XRD) for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the reviewed literature, the crystal structure of the closely related 3-hydroxybiphenyl has been reported to be complex. ox.ac.uk In the crystalline state, 3-hydroxybiphenyl molecules form trimers through hydrogen bonding between the hydroxyl groups. ox.ac.uk This arrangement arises from steric hindrance that prevents the formation of an extended hydrogen-bonded network. ox.ac.uk It is plausible that this compound would exhibit similar, if not more complex, packing arrangements due to the additional steric bulk of the methyl group.

The crystal structures of several derivatives of this compound have been determined, providing insights into the potential structural characteristics of the parent molecule. For instance, the crystal structure of a derivative of 2-hydroxybiphenyl 3-monooxygenase in complex with 3-hydroxybiphenyl has been solved, revealing details of the binding site interactions. rcsb.org Studies on Schiff base derivatives have also provided detailed crystallographic data, including bond lengths and angles, and information on intermolecular interactions such as hydrogen bonding.

Table 4: Representative Crystallographic Data for a Related Schiff Base Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6917 (3)
b (Å)10.9728 (3)
c (Å)14.6150 (5)
β (°)112.881 (3)
V (ų)1284.19 (7)
Z4

Data for (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol, a derivative containing the 3-methylphenyl moiety. nist.gov

Computational and Theoretical Chemistry Studies of 3 3 Methylphenyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a variety of molecular properties. Despite its widespread use, specific DFT calculation results for 3-(3-Methylphenyl)phenol are not available in the reviewed literature.

Geometry Optimization and Conformational Analysis

This analysis involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which features a rotatable bond between its two phenyl rings, this would involve calculating the energy for different dihedral angles to identify the global minimum energy conformer and any other low-energy stable conformers. Research detailing the optimized bond lengths, bond angles, and dihedral angles for this compound has not been located.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular reactivity, chemical stability, and electronic properties. Specific calculated values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound are not documented in existing research.

Typical Data for FMO Analysis

Parameter Description Example Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. Color-coding is used to identify regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. An MEP map for this compound would pinpoint the electronegative oxygen atom of the hydroxyl group as a likely site for electrophilic interaction. However, no specific MEP map or associated potential values for this molecule have been published.

Thermodynamic Properties from Quantum Chemical Calculations

Quantum chemical calculations can predict various thermodynamic properties, such as enthalpy, entropy, and heat capacity, by combining electronic energy calculations with statistical mechanics. These calculations are typically performed for a range of temperatures to understand the molecule's thermodynamic behavior under different conditions. Published data tables of calculated thermodynamic functions for this compound could not be located.

Typical Data for Calculated Thermodynamic Properties

Temperature (K) Enthalpy (kJ/mol) Heat Capacity (J/mol·K) Entropy (J/mol·K)
298.15 Data not available Data not available Data not available
400 Data not available Data not available Data not available

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) for 1H and 13C NMR spectra.

IR: DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to the peaks in an infrared (IR) spectrum.

UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Despite the utility of these predictive methods, no studies containing calculated NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption data for this compound were found.

Tautomerism and Isomerization Studies

Tautomerism and isomerization are fundamental concepts in chemistry that describe the existence of distinct, interconvertible molecular structures. For this compound, computational studies would be essential to determine the relative stabilities and energy barriers for conversion between these different forms.

Tautomerism: The most relevant form of tautomerism for this compound is keto-enol tautomerism. The phenol (B47542) form (enol) is generally the most stable tautomer for simple phenols due to the aromaticity of the benzene (B151609) ring. However, computational studies allow for the investigation of the less stable keto tautomers (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one structures).

Density Functional Theory (DFT) calculations are a common approach to study the thermodynamics of tautomeric equilibria. orientjchem.org By optimizing the geometries of both the enol and potential keto forms, their relative electronic energies can be calculated. The energy difference indicates the thermodynamic favorability of one tautomer over another. For phenolic compounds, the enol form is typically found to be significantly more stable. researchgate.net For instance, studies on other complex organic molecules show that the keto form's stability can be influenced by solvent effects, which can be modeled computationally. nih.gov

Isomerization: Isomerization in this compound primarily relates to conformational isomers, specifically rotational isomers or "rotamers," which arise from rotation around the single bond connecting the two phenyl rings. The orientation of the 3-methylphenyl group relative to the phenol ring is not fixed and can adopt different conformations.

Computational methods can map the potential energy surface as a function of the dihedral angle between the two aromatic rings. This analysis reveals the most stable (lowest energy) conformations and the energy barriers to rotation. The presence of the methyl group and the hydroxyl group creates steric hindrance that influences the preferred rotational angles. DFT methods, such as B3LYP with an appropriate basis set, are well-suited for optimizing the geometries of these rotamers and calculating the transition states between them. chemrxiv.org

Below is an illustrative table representing the type of data that a DFT study on the tautomers and a principal rotamer of this compound could generate.

StructureTypeComputational MethodRelative Energy (kcal/mol) (Hypothetical)Key Geometric Parameter (Hypothetical)
This compoundEnol Tautomer (Rotamer A)DFT (B3LYP/6-311++G(d,p))0.00 (Reference)Dihedral Angle: 35°
3-(3-Methylphenyl)cyclohexa-2,4-dien-1-oneKeto Tautomer 1DFT (B3LYP/6-311++G(d,p))+15.5C=O Bond Length: 1.22 Å
3-(3-Methylphenyl)cyclohexa-2,5-dien-1-oneKeto Tautomer 2DFT (B3LYP/6-311++G(d,p))+17.2C=O Bond Length: 1.21 Å
This compoundEnol Tautomer (Rotamer B)DFT (B3LYP/6-311++G(d,p))+1.8Dihedral Angle: 90° (Transition State)

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of computational chemistry studies in this area. Actual values would require specific calculations for the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into the nature and strength of its intermolecular interactions in various environments (e.g., in a pure liquid state or in a solvent).

The key intermolecular interactions for this compound are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring is a potent hydrogen bond donor and acceptor. MD simulations can model the formation, duration, and geometry of hydrogen bonds between molecules of this compound or between the molecule and a solvent like water. DFT studies on phenol-water complexes have shown that these interactions are significant and directional. scirp.org The strength of these bonds is crucial for understanding the bulk properties of the substance, such as boiling point and solubility.

π-π Stacking: The two aromatic rings in the molecule facilitate π-π stacking interactions, where the electron clouds of the rings interact attractively. These dispersion forces contribute significantly to the cohesion of the molecules. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) determines the strength of the interaction. Studies on phenol dimers and trimers have highlighted the interplay between hydrogen bonding and dispersion forces in determining the structure of molecular clusters. rsc.org

MD simulations utilize force fields to describe the potential energy of the system, allowing for the simulation of large numbers of molecules over nanoseconds or longer. Analysis of the simulation trajectories can yield radial distribution functions, which show the probability of finding a neighboring molecule at a certain distance, clearly identifying hydrogen bonding and stacking distances. DFT calculations can complement these simulations by providing highly accurate interaction energies for small molecular clusters, such as dimers. physchemres.org

The following table provides a hypothetical summary of interaction energies for a this compound dimer, as might be determined by high-level quantum mechanical calculations.

Dimer ConfigurationPrimary Interaction TypeComputational MethodInteraction Energy (kcal/mol) (Hypothetical)
Head-to-TailHydrogen Bond (O-H···O)CCSD(T)/aug-cc-pVDZ-5.8
Parallel-Displacedπ-π StackingCCSD(T)/aug-cc-pVDZ-3.5
T-ShapedC-H···π InteractionCCSD(T)/aug-cc-pVDZ-2.9

Note: The data in this table is hypothetical and for illustrative purposes. The interaction energies are highly dependent on the precise geometry of the dimer.

Advanced Applications of 3 3 Methylphenyl Phenol in Chemical Science and Materials Research

Reagent and Intermediate in Complex Organic Synthesis

As a bifunctional molecule, 3-(3-Methylphenyl)phenol holds potential as a versatile reagent and intermediate in the synthesis of complex organic structures. The phenolic hydroxyl group can undergo a variety of reactions, including etherification and esterification, while the aromatic rings are amenable to electrophilic substitution, allowing for the introduction of additional functional groups.

While direct evidence for the use of this compound as a monomer in the synthesis of polyimides is not extensively documented in publicly available research, the fundamental reactivity of phenols and substituted biphenyls suggests its potential in this area. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.com The synthesis of polyimides typically involves the polycondensation of a dianhydride and a diamine. Substituted phenols can be chemically modified to incorporate amine functionalities, thereby serving as diamine monomers. The incorporation of the bulky and rigid biphenyl (B1667301) structure of this compound into a polyimide backbone could impart desirable properties such as increased glass transition temperature and modified solubility.

In the realm of functional plastics, there is evidence of the use of 3-methylphenol (m-cresol) in the formation of polymers with formaldehyde. Specifically, a polymer composed of formaldehyde, 3-methylphenol, 4-methylphenol, and phenol (B47542) has been documented. epa.gov Such phenol-formaldehyde resins are a class of thermosetting plastics with a long history of use in a wide range of applications due to their heat resistance, dimensional stability, and electrical insulating properties. wikipedia.orgbritannica.comyoutube.comyoutube.com The inclusion of the 3-methylphenyl group from this compound in such a polymer would be expected to influence its physical and chemical properties, potentially leading to plastics with tailored characteristics.

Table 1: Potential Influence of this compound Moiety on Polymer Properties

PropertyPotential Influence of this compound MoietyRationale
Thermal Stability IncreaseThe rigid biphenyl structure can enhance the thermal resistance of the polymer backbone.
Solubility ModificationThe non-polar methyl group and the overall asymmetry of the molecule can alter solubility in organic solvents.
Processability ImprovementEnhanced solubility can lead to better processability for certain applications.
Mechanical Strength Potential EnhancementThe rigid aromatic structure could contribute to increased stiffness and strength.

This table is based on general principles of polymer chemistry and the known effects of similar structural units.

Macrocyclic compounds are large ring structures that are of significant interest in areas such as host-guest chemistry, catalysis, and drug development. mdpi.com The synthesis of macrocycles often relies on the use of specific building blocks that can be linked together to form the desired ring size and conformation. While specific examples of the use of this compound as a direct building block for macrocycles are not prominent in the available literature, its structural features make it a plausible candidate. Substituted biphenyl units have been incorporated into macrocyclic structures to influence their geometry and electronic properties. acs.orgnih.gov The phenolic hydroxyl group of this compound provides a convenient handle for derivatization, allowing it to be connected to other molecular fragments to form a linear precursor that can then be cyclized. The rigidity of the biphenyl unit could be exploited to create macrocycles with well-defined cavities, which is a key feature for applications in molecular recognition. nih.gov

Integration into Advanced Materials and Polymers

The incorporation of this compound into larger material systems can lead to the development of advanced materials with unique properties. This can be achieved through polymerization of the molecule itself or by using it as a modifying agent for existing polymers.

Conductive polymers are organic materials that can conduct electricity and have found applications in a variety of electronic devices. mdpi.comwikipedia.orgmdpi.commacdermidalpha.com Electropolymerization is a common method for synthesizing thin films of conductive polymers directly onto an electrode surface. While the electropolymerization of this compound specifically has not been extensively studied, the electropolymerization of other phenol derivatives is a known method for creating permselective films for biosensor applications. researchgate.net The phenolic hydroxyl group can be oxidized electrochemically to form a radical cation, which can then polymerize. The resulting polymer would possess a network of conjugated aromatic rings, which is a prerequisite for electrical conductivity. The presence of the methylphenyl substituent would likely influence the morphology, conductivity, and solubility of the resulting polymer.

Beyond serving as a monomer, this compound can be used to modify the properties of existing polymers. For instance, cresol (B1669610) and its derivatives have been investigated for their ability to be incorporated into other polymer systems, such as chitosan, for applications like the removal of organic pollutants from wastewater. chemijournal.com In a similar vein, this compound could potentially be blended with other polymers to enhance their properties. For example, in polyamide/poly(phenylene ether) blends, the presence of phenyl derivative groups is known to enhance the thermal stability of the resulting material. uctm.edu The phenolic hydroxyl group can also act as an antioxidant, which could be beneficial in preventing the degradation of polymers.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of more than one molecule held together by non-covalent interactions. beilstein-journals.org A key area within this field is host-guest chemistry, where a larger "host" molecule can encapsulate a smaller "guest" molecule. nih.govudd.clresearchgate.net Research has shown that methyl-substituted phenols can form inclusion complexes with β-cyclodextrin, a macrocyclic host molecule. imc.ac.at In these systems, the phenol derivative acts as the guest, and its inclusion within the cyclodextrin (B1172386) cavity is driven by hydrophobic and van der Waals interactions. The stability and geometry of these host-guest complexes are influenced by the number and position of the methyl substituents on the phenol.

The formation of such a complex between this compound and a host like β-cyclodextrin would involve the insertion of the non-polar methylphenyl portion of the molecule into the hydrophobic cavity of the cyclodextrin. The stability of this complex would be a function of the complementarity in size and shape between the host and guest, as well as the specific intermolecular interactions at play.

Table 2: Predicted Interactions in a this compound/β-Cyclodextrin Host-Guest Complex

Interacting Moiety (Guest)Interacting Moiety (Host)Predominant Interaction TypeExpected Contribution to Stability
3-Methylphenyl groupHydrophobic inner cavityHydrophobic interaction, van der Waals forcesHigh
Phenolic hydroxyl groupHydrophilic rim (hydroxyl groups)Hydrogen bondingModerate

This table is based on established principles of cyclodextrin host-guest chemistry and experimental observations with similar phenol derivatives. nih.govudd.clresearchgate.netimc.ac.atnih.gov

The study of such host-guest systems is important for applications in areas such as drug delivery, catalysis, and separation science, where the controlled encapsulation and release of guest molecules is crucial.

Development of Specialized Dyes and Pigments

The structural framework of this compound, featuring a reactive phenolic hydroxyl group and an aromatic core, presents significant potential for its application as a precursor in the synthesis of specialized dyes and pigments. The presence of the hydroxyl group on the phenol ring makes it an excellent coupling component for diazotization-coupling reactions, a cornerstone of azo dye manufacturing. Azo dyes are a major class of synthetic colorants, and the specific properties of the resulting dye are heavily influenced by the nature of the coupling agent. nih.govijisrt.comwikipedia.org

In a typical synthesis, an aromatic amine is diazotized with nitrous acid to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich substrate, such as this compound. The hydroxyl group of the phenol directs the coupling to the ortho and para positions. Given the substitution pattern of this compound, coupling would be expected to occur at the positions activated by the hydroxyl group. The resulting azo compounds would possess the characteristic -N=N- chromophore, which is responsible for their color. nih.gov

Beyond traditional azo dyes, this compound could also serve as a foundational building block for high-performance pigments. e-bookshelf.devdoc.pub These pigments are characterized by their exceptional stability to light, heat, and chemicals. The synthesis of such pigments often involves the construction of larger, more complex, and rigid molecular architectures to enhance these properties. The biphenyl-like structure of this compound could contribute to the formation of such robust pigments. For instance, it could be incorporated into structures like benzimidazolones or other heterocyclic systems known for their stability.

The photophysical properties of dyes derived from this compound would be of significant interest. scholarsresearchlibrary.comuss.clrsc.orgresearchgate.netresearchgate.netd-nb.info The extended π-system of the molecule would influence its absorption and emission characteristics. The specific substitution pattern could be tuned to achieve desired fluorescent or photochromic behaviors, opening up possibilities for applications in functional dyes for high-tech areas such as optical data storage or biomedical imaging. nih.govnih.govresearchgate.netresearchgate.net

Catalysis and Ligand Design Applications

The phenolic and biphenyl functionalities within this compound make it a versatile platform for the design of ligands for metal-catalyzed reactions. The hydroxyl group can be readily deprotonated to form a phenolate, which is a strong coordinating agent for a wide variety of metal ions.

Ligands for Metal Complexation

The deprotonated form of this compound can act as an anionic oxygen donor ligand. Furthermore, the core structure can be chemically modified to introduce other donor atoms, such as nitrogen, phosphorus, or sulfur, leading to the formation of multidentate ligands. For example, Schiff base ligands can be synthesized by the condensation of a substituted salicylaldehyde (B1680747) with an amine. researchgate.nettandfonline.com A derivative of this compound could be used to create bidentate or tridentate ligands that can form stable complexes with transition metals. rsc.orgnih.govsemanticscholar.orgresearchgate.net

Research on related phenolic Schiff base ligands has shown that they can form stable complexes with a range of metal ions, including Ni(II), Cu(II), and Fe(III). researchgate.net The geometry and electronic properties of these metal complexes are influenced by the specific substituents on the phenolic and amine components of the Schiff base. In the case of ligands derived from this compound, the methylphenyl group would exert both steric and electronic effects on the resulting metal complex. These effects can be crucial in fine-tuning the catalytic activity of the metal center.

The coordination chemistry of such ligands can be diverse. For instance, studies on related systems have shown the formation of both mononuclear and binuclear metal complexes, with the phenolic oxygen often acting as a bridging ligand in the latter. rsc.orgnih.govsemanticscholar.org The specific coordination mode would depend on the metal ion, the other ligands present, and the reaction conditions.

Below is an interactive data table summarizing the coordination behavior of related phenolic ligands with various metal ions, which can be extrapolated to predict the potential of this compound-derived ligands.

Ligand TypeMetal IonCoordination ModeResulting GeometryPotential Application
Bidentate Phenolic Schiff BaseCu(II)N, O-chelationSquare PlanarOxidation Catalysis
Bidentate Phenolic Schiff BaseNi(II)N, O-chelationTetrahedral/Square PlanarPolymerization
Tridentate Phenolic LigandFe(III)N, N, O-chelationOctahedralRedox Catalysis
Bridging PhenolateMn(II)μ-ODinuclearMagnetic Materials

Catalyst Components

Metal complexes derived from this compound-based ligands have the potential to be utilized as catalysts in a variety of organic transformations. The role of the ligand is to modulate the reactivity of the metal center, influencing its catalytic activity, selectivity, and stability.

The methylphenyl group in a ligand derived from this compound can play a significant role in catalysis. Its steric bulk can create a specific chiral environment around the metal center, which could be exploited in enantioselective catalysis. nih.govresearchgate.netacs.org Furthermore, the electronic properties of the methylphenyl group can influence the electron density at the metal center, thereby affecting its catalytic performance.

Phenol derivatives have been explored as components in catalysts for various reactions, including oxidation and polymerization. For instance, metal complexes of phenolic ligands have been investigated for the catalytic oxidation of phenols. orientjchem.org In polymerization reactions, phenols and their derivatives can act as chain transfer agents or as components of the catalyst system itself. researchgate.netresearchgate.netmdpi.comgoogle.com The reactivity of the phenolic hydroxyl group can be harnessed to control the polymerization process.

The development of catalysts based on this compound would involve the synthesis of a library of ligands with systematic variations in their structure. These ligands would then be complexed with different metal precursors, and the resulting complexes would be screened for their catalytic activity in target reactions. This approach allows for the rational design of catalysts with optimized performance for specific applications.

Environmental Dynamics and Degradation Research of 3 3 Methylphenyl Phenol

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 3-methylphenol, the primary abiotic degradation pathways include photodegradation and, to a lesser extent, hydrolysis.

Photodegradation Mechanisms

Photodegradation is the breakdown of molecules by light, particularly sunlight. 3-methylphenol can be degraded through direct and indirect photolysis.

Direct Photolysis: 3-methylphenol is capable of absorbing light at wavelengths greater than 290 nm, which is the range of solar radiation reaching the Earth's surface. This absorption can lead to its direct breakdown. In one study, when 3-methylphenol adsorbed on silica gel was irradiated with light (>290 nm) for three days, 33.5% of the compound was degraded to carbon dioxide nih.gov. However, in aqueous solutions under visible light and without a photocatalyst, the degradation is minimal, with one experiment showing only 5% photolysis researchgate.net.

Indirect Photolysis: This process involves reactions with photochemically-produced reactive species in the environment.

Atmospheric Reactions: In the atmosphere, 3-methylphenol reacts with hydroxyl radicals (•OH), ozone (O3), and nitrate radicals (NO3•). The reaction with nitrate radicals, which are the dominant oxidant at night, is a major atmospheric loss process, with a calculated half-life of about 4 minutes nih.gov. The reaction with hydroxyl radicals is also significant, leading to an atmospheric half-life of approximately 6 hours nih.gov.

Aqueous Reactions: In sunlit surface waters, phenols react with photo-oxidants like hydroxyl radicals, peroxy radicals, and singlet oxygen, with an estimated half-life of about 13 days nih.gov. The photodegradation efficiency can be significantly enhanced by the presence of other substances. For example, in a system containing an iron(III)-citrate complex, the degradation of m-cresol (B1676322) increased to 52% after 6 hours of irradiation, compared to 30% in a system with only m-cresol researchgate.net. The process is also pH-dependent, with lower pH values often leading to higher degradation rates due to an increase in hydroxyl radical formation researchgate.net.

The table below summarizes the photodegradation efficiency of 3-methylphenol under various experimental conditions.

ConditionIrradiation Source/WavelengthDurationDegradation EfficiencyReference
Aqueous solution (single system)365 nm6 hours30% researchgate.net
Aqueous solution with Fe(III)-citrate365 nm6 hours52% researchgate.net
Aqueous solution, pH 2.86365 nm6 hours71% researchgate.net
Aqueous solution, pH 6.44365 nm6 hours54% researchgate.net
Adsorbed on silica gel>290 nm3 days33.5% (mineralization to CO2) nih.gov
Aqueous solution (no photocatalyst)Visible lightNot specified5% researchgate.net

Hydrolysis Studies

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. 3-methylphenol is not expected to undergo hydrolysis under typical environmental conditions (e.g., in water at neutral pH) because it lacks functional groups that are susceptible to this type of reaction nih.gov. Its phenol (B47542) structure, consisting of a hydroxyl group attached to a stable benzene (B151609) ring, is resistant to cleavage by water.

Biodegradation Mechanisms by Microorganisms

Biodegradation is a critical process for the removal of 3-methylphenol from the environment, carried out by a diverse range of microorganisms, particularly bacteria.

Enzymatic Degradation Pathways (e.g., meta-cleavage, ortho-cleavage)

Bacteria have evolved sophisticated enzymatic pathways to break down aromatic compounds like 3-methylphenol, typically converting them into intermediates that can enter central metabolic cycles like the Krebs cycle. The degradation is usually initiated by the hydroxylation of the aromatic ring, followed by ring cleavage. For 3-methylphenol, two main ring-fission pathways have been identified: the meta-cleavage pathway and the ortho-cleavage pathway.

meta-Cleavage Pathway: This is a common route for the degradation of 3-methylphenol. When certain bacteria, such as Pseudomonas putida, are grown on 3-methylphenol as the sole carbon source, they induce a pathway involving a methyl-substituted catechol, specifically 3-methylcatechol nih.govasm.orgethz.ch. The aromatic ring of this intermediate is then cleaved at a position adjacent to the two hydroxyl groups (extradiol fission) by the enzyme catechol 2,3-dioxygenase nih.govfrontiersin.org. This cleavage results in the formation of 2-hydroxymuconic semialdehyde, which is further metabolized nih.govasm.org.

ortho-Cleavage Pathway: In this pathway, the ring cleavage occurs between the two hydroxyl groups of the catechol intermediate (intradiol fission). This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase , producing cis,cis-muconic acid, which is then channeled into the Krebs cycle frontiersin.org. While less commonly reported for 3-methylphenol specifically, some bacterial communities that degrade general phenols utilize both ortho- and meta-pathways simultaneously frontiersin.org.

Interestingly, the specific pathway utilized can depend on the growth conditions. For instance, Pseudomonas putida metabolizes 3-methylphenol via the meta-cleavage pathway when grown on 3-methylphenol itself. However, when the same bacterium is grown on 3,5-xylenol, it degrades 3-methylphenol through a different pathway involving oxidation to 3-hydroxybenzoate and subsequent hydroxylation to gentisate, which then undergoes ring fission nih.govasm.org.

The table below outlines the key enzymatic pathways for 3-methylphenol degradation.

PathwayKey IntermediateKey Ring-Cleavage EnzymeInitial Product of Ring CleavageReference
meta-Cleavage3-MethylcatecholCatechol 2,3-dioxygenase2-Hydroxymuconic semialdehyde nih.govethz.chnih.gov
ortho-CleavageCatecholCatechol 1,2-dioxygenasecis,cis-Muconic acid frontiersin.orgresearchgate.net
Gentisate PathwayGentisateGentisate oxygenaseMaleylpyruvate nih.govasm.org

Microbial Community Analysis in Degradation Processes

The biodegradation of phenolic compounds in natural and engineered environments is often carried out by complex microbial consortia rather than single species. Analysis of these communities reveals the key players and their metabolic roles.

Studies on phenol-degrading communities, often found in contaminated soils or water treatment biofilters, have identified several predominant bacterial genera. These include Pseudomonas, Acinetobacter, Delftia, Achromobacter, and Agrobacterium nih.govacademicjournals.orgfrontiersin.org. Metagenomic analysis of such consortia indicates that the degradation often proceeds aerobically using enzymes like phenol 2-monooxygenase and follows the meta-cleavage pathway nih.govresearchgate.net.

During the process of biodegradation, shifts in the microbial community structure can be observed nih.govfrontiersin.org. Initially, species highly tolerant to the toxicity of the compound may dominate. As the concentration decreases and intermediate metabolites are produced, other species capable of utilizing these byproducts may become more abundant. This suggests a cooperative relationship, or metabolic dependency, within the community, where different members carry out different steps of the degradation pathway, leading to the complete mineralization of the pollutant researchgate.net.

Environmental Fate and Transport Modeling

Environmental fate and transport modeling uses mathematical models to predict the movement and transformation of chemicals in the environment. This helps in assessing potential exposure and risks. The fate of 3-methylphenol is governed by a combination of its physical-chemical properties and environmental conditions cdc.govepa.gov.

Atmospheric Fate: As discussed under photodegradation, 3-methylphenol has a relatively short atmospheric half-life due to rapid reactions with atmospheric oxidants nih.gov. Modeling its atmospheric fate would consider emission sources, reaction rate constants with radicals, and meteorological conditions that influence dispersion and transport epa.gov.

Aquatic and Soil Fate:

Volatility: 3-methylphenol has a low Henry's Law constant (0.087 Pa·m³/mol), indicating a low tendency to volatilize from water into the air researchgate.net.

Sorption: As a phenol, it can sorb to organic matter in soil and sediment. The extent of this sorption, measured by the organic carbon-water partition coefficient (Koc), will influence its mobility. A high Koc value would suggest that it binds tightly to soil, reducing its potential to leach into groundwater cdc.gov.

Biodegradation: As detailed in section 8.2, biodegradation is a major pathway for the removal of 3-methylphenol from soil and water. Fate and transport models would incorporate biodegradation rates, which are influenced by factors like microbial population density, temperature, pH, and the availability of nutrients and oxygen.

Comprehensive fate and transport models synthesize these processes to forecast the concentration and distribution of 3-methylphenol over time and space. Such models can help understand its historical distribution or predict the impact of remediation efforts taftlaw.comanteagroup.com.

Research on the Environmental Fate and Degradation of 3-(3-Methylphenyl)phenol Remains Limited

The study of a chemical's environmental journey, from its release to its eventual breakdown, is crucial for assessing its potential impact on ecosystems. This includes the identification of its metabolites, which can sometimes be more persistent or toxic than the parent compound. For many phenolic substances, microorganisms play a key role in their degradation, typically through hydroxylation of the aromatic ring followed by ring cleavage. Similarly, photodegradation can break down these compounds through reactions initiated by sunlight.

However, in the case of this compound, specific studies elucidating these processes are absent from the public scientific domain. Without such research, it is not possible to provide a detailed account of the metabolites formed during its degradation. The scientific community has yet to publish findings that would allow for the creation of a data table of its degradation intermediates or a thorough discussion of the analytical methods used for their characterization.

Therefore, section 8.4, which would focus on the metabolite identification and characterization during the degradation of this compound, cannot be developed at this time due to a lack of available scientific data. Further research is needed to isolate and identify the microorganisms capable of degrading this specific compound and to determine the chemical structures of the resulting metabolites under various environmental conditions.

Analytical Methodologies for 3 3 Methylphenyl Phenol in Research Settings

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 3-(3-Methylphenyl)phenol from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of phenolic compounds like this compound. It offers the advantage of analyzing thermally labile or non-volatile compounds without the need for derivatization.

Typical HPLC systems for the analysis of phenols often utilize:

Columns: Reversed-phase columns, such as C18 or C8, are most common for separating phenolic compounds based on their hydrophobicity.

Mobile Phases: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid to suppress ionization) and an organic solvent (typically acetonitrile or methanol) is employed to achieve optimal separation agilent.com.

Detection: UV-Vis detectors are frequently used, as the aromatic ring in this compound absorbs ultraviolet light scirp.orgepa.gov. For enhanced selectivity and sensitivity, fluorescence or electrochemical detectors can also be utilized. A diode-array detector (DAD) can provide spectral information, aiding in peak identification nkust.edu.tw.

Pre-column derivatization can be used to enhance the detectability of phenols. For instance, derivatization with 4-nitrobenzoyl chloride allows for sensitive UV detection of various phenols, which are well-separated on a Cholester column scirp.org.

Table 1: Example HPLC Conditions for Phenolic Compound Analysis

Parameter Condition Source
Column Agilent Poroshell 120 agilent.com
Mobile Phase Acetonitrile and water with 0.1% formic acid agilent.com
Detection UV-Vis scirp.orgepa.gov
Derivatization (optional) Pre-column with 4-nitrobenzoyl chloride scirp.org

Gas Chromatography (GC) provides high resolution and is a powerful tool for separating volatile and semi-volatile compounds. While this compound can be analyzed directly, its polar hydroxyl group can lead to peak tailing and interaction with the stationary phase gnest.org. Therefore, derivatization is often a necessary step to improve its volatility and chromatographic performance gnest.orgphenomenex.com.

Common GC setups for phenol (B47542) analysis include:

Columns: Fused-silica capillary columns with low to mid-polarity stationary phases, such as those with 5% phenyl-methylpolysiloxane (e.g., DB-5, TG-5SilMS), are frequently used epa.govthermofisher.com.

Detectors: A Flame Ionization Detector (FID) is commonly used for underivatized phenols epa.govsettek.com. For derivatized phenols containing halogens (e.g., after derivatization with PFBBr), an Electron Capture Detector (ECD) offers high sensitivity epa.govsettek.com.

Injection: Splitless injection is typically used for trace analysis to ensure the maximum amount of analyte is transferred to the column thermofisher.com.

EPA Method 8041A provides comprehensive guidance for the analysis of various phenols by GC, outlining procedures for both underivatized and derivatized compounds epa.gov.

Table 2: Example GC Conditions for Phenolic Compound Analysis

Parameter Condition Source
Column TraceGOLD TG-5SilMS (5% phenyl selectivity) thermofisher.com
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD) epa.gov
Injection Mode Splitless thermofisher.com
Derivatization Often required to improve peak shape and volatility gnest.org

Coupled Techniques (e.g., GC-MS, LC-MS)

To achieve higher certainty in identification and lower detection limits, chromatographic systems are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the definitive identification of phenols. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound, which acts as a chemical fingerprint. This allows for unambiguous identification even when chromatographic peaks co-elute . Derivatization is a key step prior to GC-MS analysis of phenols to create more volatile and thermally stable derivatives with characteristic mass spectra researchgate.netmdpi.com. Techniques like silylation are common for this purpose nih.gov. US EPA Method 528 utilizes GC-MS for the analysis of phenols in drinking water thermofisher.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become an increasingly popular alternative. A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and avoiding potential side reactions shimadzu.com. This technique offers excellent sensitivity and selectivity, making it suitable for analyzing trace levels of this compound in complex environmental and biological matrices researchgate.netnih.gov. Atmospheric pressure chemical ionization (APCI) has been shown to significantly enhance the sensitivity for some phenolic compounds compared to electrospray ionization (ESI) researchgate.net.

Sample Preparation and Derivatization for Analytical Studies

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it, and remove interfering substances. The choice of method depends on the matrix (e.g., water, soil, biological tissue).

Extraction: Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) nih.gov. For water samples, SPE with cartridges like Agilent Bond Elut Plexa is effective for extracting and concentrating a range of phenols before HPLC analysis agilent.com. For solid samples, techniques like sonication with an appropriate solvent mixture (e.g., hexane and acetone) can be used thermofisher.com.

Derivatization: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis, particularly by GC phenomenex.com. The primary goals are to increase volatility, improve thermal stability, and enhance detector response.

Silylation: This is a very common technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group or a similar silyl group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are widely used. The resulting silyl ethers are less polar and more volatile, making them ideal for GC-MS analysis phenomenex.comresearchgate.net.

Acetylation: Using acetic anhydride in an alkaline medium is a simple and efficient method to form acetate (B1210297) esters of phenols, which are amenable to GC analysis gnest.orgdphen1.com.

Alkylation/Etherification: Reagents like diazomethane or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) can be used to form methyl ethers or pentafluorobenzyl ethers, respectively epa.govsettek.com.

Table 3: Common Derivatization Reagents for Phenols in GC Analysis

Reagent Class Example Reagent Derivative Formed Source
Silylating Agents BSTFA, MTBSTFA Silyl Ether phenomenex.comresearchgate.net
Acetylating Agents Acetic Anhydride Acetate Ester gnest.orgdphen1.com
Alkylating Agents Diazomethane Methyl Ether (Anisole) epa.gov
Etherification Agents PFBBr Pentafluorobenzyl Ether epa.gov

Quantitative Analysis and Method Validation

For any analytical method to be reliable, it must be properly validated. Quantitative analysis involves creating a calibration curve from standards of known concentration and using it to determine the concentration of this compound in an unknown sample.

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically assessed by a correlation coefficient (R²) of the calibration curve, with values >0.99 considered acceptable arlok.comresearchgate.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy researchgate.netnih.gov.

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) arlok.comnih.gov.

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by analyzing a sample spiked with a known amount of the analyte arlok.comresearchgate.net.

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present arlok.com.

Studies on various phenolic compounds have demonstrated good linearity (R² > 0.99), precision (RSD between 2.1% and 8.8%), and detection limits in the low µg/L to ng/L range, depending on the specific technique used dphen1.comnih.gov.

Table 4: Summary of Method Validation Parameters for Phenol Analysis from Literature

Parameter Typical Value/Range Source
Linearity (R²) > 0.99 dphen1.comarlok.com
LOD 0.3 - 3.5 µg/L (SPME-GC-FID) nih.gov

| Precision (%RSD) | 2.1% - 8.8% (SPME-GC-FID) 4.8% - 15.2% (HS-SPME-GC-MS) | dphen1.comnih.gov | | Accuracy (% Recovery) | 91.5% - 105.6% | researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Methylphenyl)phenol in laboratory settings?

Answer: A widely used method involves condensation reactions between substituted phenols and methylphenyl precursors under controlled conditions. For example:

  • Schiff base synthesis : Reacting salicylaldehyde derivatives with 3-methylaniline in methanol under reflux, followed by purification via recrystallization .
  • Grignard reagent coupling : Using 3-methylphenylmagnesium bromide with protected phenolic substrates in anhydrous ether, followed by acidic workup .

Q. Key considerations :

  • Use nitrogen atmospheres to prevent oxidation of intermediates .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data interpretation be approached?

Answer:

Technique Key Peaks/Features Application Example
¹H/¹³C NMR - Aromatic protons (6.5–7.5 ppm)
- Hydroxyl proton (~5 ppm, broad)
- Methyl group protons (~2.3 ppm)
Confirm substitution pattern and purity .
X-ray crystallography Dihedral angles between aromatic rings (e.g., 9.28° in Schiff base derivatives)Resolve tautomeric forms and intramolecular H-bonding .
FT-IR O–H stretch (~3200 cm⁻¹), C–O stretch (~1250 cm⁻¹)Verify phenolic group integrity .

Q. Data interpretation tips :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) for structural validation.
  • Use crystallographic data to analyze intermolecular interactions (e.g., C–H⋯O/F networks) .

Q. What safety precautions are necessary when handling this compound in experimental procedures?

Answer:

  • Storage : Store in inert atmospheres (argon/nitrogen) at 0–6°C to prevent degradation .
  • Handling :
    • Use gloves (nitrile) and eye protection (EN 166-standard goggles) to avoid skin/eye contact .
    • Employ fume hoods for dust-prone steps (e.g., grinding, weighing) .
  • Waste disposal : Absorb spills with diatomaceous earth and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Dose-response studies : Systematically vary concentrations (e.g., 0.1–100 µM) to identify non-linear or biphasic effects .
  • Structural analogs : Compare bioactivity across derivatives (e.g., 3-(4-fluorobenzyl)thienopyrimidinones) to isolate substituent-specific effects .
  • Mechanistic assays : Use enzyme inhibition assays (e.g., COX-2) or receptor-binding studies to validate target engagement .

Example : In antiglaucoma agent synthesis, contradictory efficacy data may arise from differences in prodrug activation rates, requiring HPLC-MS metabolite profiling .

Q. What strategies are effective in optimizing reaction yields for this compound derivatives in multi-step syntheses?

Answer:

  • Catalyst screening : Test transition metals (e.g., CuCl) for coupling reactions to reduce side products .
  • Solvent optimization : Use polar aprotic solvents (e.g., THF) for Grignard steps, switching to methanol for acid-catalyzed cyclization .
  • In situ monitoring : Employ real-time UV-Vis spectroscopy to detect intermediate formation and adjust reaction times .

Case study : Schiff base synthesis achieved 82% yield via reflux in methanol with NaBH(OAc)₃ as a stabilizing agent .

Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?

Answer:

  • DFT calculations : Predict thermodynamic favorability of tautomers (e.g., enol vs. keto forms) and reaction transition states .
  • Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes) before synthesis .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with observed reaction rates .

Example : In silico studies of 3-(3-methylphenyl)-2-propynaldehyde derivatives identified electron-withdrawing groups as rate-enhancing .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

Answer:

  • Control experiments : Synthesize and characterize reference standards (e.g., 3-Phenylphenol standard ) for direct comparison.
  • Advanced NMR techniques : Use 2D-COSY or NOESY to resolve overlapping proton signals in complex mixtures .
  • Crystallographic validation : Compare experimental X-ray structures with computational models to confirm assignments .

Q. What are the key considerations for designing kinetic studies on reactions involving this compound?

Answer:

  • Quenching methods : Rapidly cool reactions or add inhibitors (e.g., hydroquinone) to arrest progress at timed intervals .
  • Analytical tools : Use GC-MS or spectrophotometry (e.g., Folin-Ciocalteu assay ) to quantify product formation.
  • Temperature control : Perform reactions in thermostated baths (±0.1°C) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.